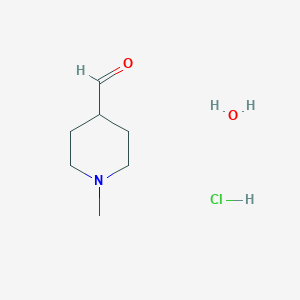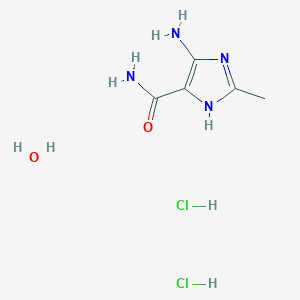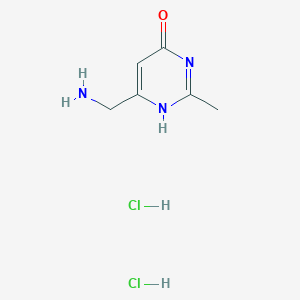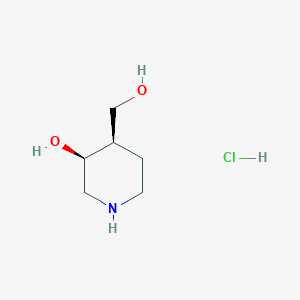![molecular formula C7H15Cl2N3O3 B7971484 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7971484.png)
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride is a chemical compound known for its role as a selective inhibitor of protein kinase D enzymes. This compound has been studied for its potential to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D, which in turn activates the PI3K/AKT signaling pathway .
Chemical Reactions Analysis
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D enzymes.
Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: Potential therapeutic applications include the development of treatments for diseases where protein kinase D plays a role.
Industry: It can be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT pathway is crucial for cell survival, growth, and proliferation. By modulating this pathway, this compound helps maintain the undifferentiated state of embryonic stem cells .
Comparison with Similar Compounds
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride can be compared with other protein kinase D inhibitors. Similar compounds include:
- CID 755673
- CID 755674
- CID 755675
What sets this compound apart is its specific ability to maintain the pluripotency of embryonic stem cells by uniquely activating the PI3K/AKT signaling pathway .
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH.2H2O/c1-4-9-6-3-8-2-5(6)7(11)10-4;;;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOTGSONMSCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CNC2.O.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CNC2.O.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide](/img/structure/B7971401.png)
![3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate](/img/structure/B7971405.png)




![[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B7971457.png)


![1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate](/img/structure/B7971480.png)
![1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate](/img/structure/B7971490.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7971493.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate](/img/structure/B7971496.png)
